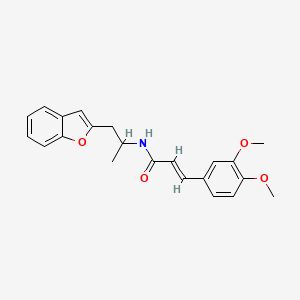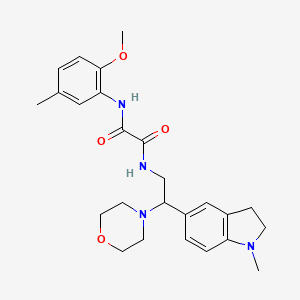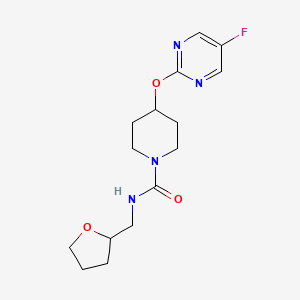
1-Pentyn-3-ol, 4-methyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Pentyn-3-ol, 4-methyl-, ®-” is a chemical compound with the formula C6H10O . It is also known as 4-Methyl-1-penten-3-ol . It is used as a standard pharmaceutical intermediate and also used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Pentyn-3-ol, 4-methyl-, ®-” consists of a six-carbon chain with a triple bond between the first and second carbons, a hydroxyl group attached to the third carbon, and a methyl group attached to the fourth carbon .Chemical Reactions Analysis
“1-Pentyn-3-ol, 4-methyl-, ®-” can participate in various chemical reactions due to the presence of the triple bond and the hydroxyl group. For instance, it can react with carbon dioxide to synthesize α-methylene cyclic carbonates . It can also be used in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors .Physical And Chemical Properties Analysis
“1-Pentyn-3-ol, 4-methyl-, ®-” is a liquid at room temperature with a density of 0.866 g/mL at 25 °C . It has a refractive index of n20/D 1.431 . Its boiling point is 121-122 °C .Applications De Recherche Scientifique
Catalysis and Chemical Transformations
1-Pentyn-3-ol, 4-methyl-, (R)-, and its derivatives are pivotal in catalytic processes, particularly in intramolecular additions and hydrogenation reactions. The intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds to form cyclic ethers and amines is catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process demonstrates the compound's role in synthesizing heterocycles with high yield and stereoselectivity (Pouy et al., 2012). Moreover, the selective hydrogenation of functionalized alkynes, like 3-methyl-1-pentyn-3-ol, in a "slurry Taylor" flow within a capillary reactor showcases its involvement in advanced reaction engineering and process optimization (Liedtke et al., 2013).
Nanotechnology and Material Science
The development of magnetically recoverable catalysts incorporating 1-Pentyn-3-ol, 4-methyl-, (R)- derivatives demonstrates its utility in creating innovative materials for catalysis. By combining palladium and iron oxide nanoparticles, researchers have facilitated the selective hydrogenation of alkynes, offering insights into catalyst design with enhanced recovery and reuse capabilities (Easterday et al., 2014).
Organic Synthesis
This compound is instrumental in organic synthesis, enabling the construction of complex molecules through cyclization and hydroamination reactions. Such transformations are key in synthesizing heterocyclic compounds and intermediates for further chemical modifications (Field et al., 2005). Additionally, its use in synthesizing marine compounds through lipase-catalyzed resolution and a novel O-alkylation protocol highlights its role in producing bioactive molecules (Kulkarni et al., 2004).
Safety and Hazards
“1-Pentyn-3-ol, 4-methyl-, ®-” is classified as a flammable liquid and an eye irritant . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment, ensuring adequate ventilation, and taking precautionary measures against static discharge .
Orientations Futures
The future directions for “1-Pentyn-3-ol, 4-methyl-, ®-” could involve its use in the synthesis of more complex organic compounds. Its ability to react with carbon dioxide to synthesize α-methylene cyclic carbonates suggests potential applications in the field of green chemistry. Additionally, its use in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors indicates potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that this compound is a sedative , which suggests it may interact with the central nervous system.
Mode of Action
As a sedative , it likely interacts with receptors in the brain to induce a calming effect
Biochemical Pathways
As a sedative , it may influence neurotransmitter pathways, particularly those involving GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.
Result of Action
As a sedative , it likely induces a state of calm or sleepiness at the cellular level by modulating neuronal activity.
Propriétés
IUPAC Name |
(3R)-4-methylpent-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFIONYBLSHIL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73522-97-1 |
Source


|
| Record name | (3R)-4-methylpent-1-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)
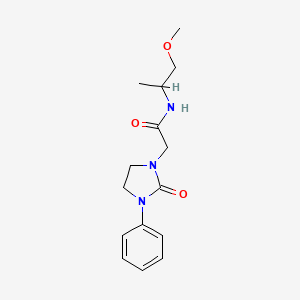
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)
![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)
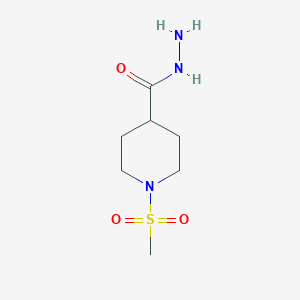
![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)
![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)
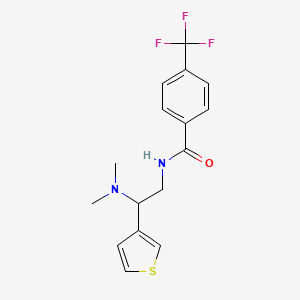
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)
